beta-D-allofuranose
Description
Definition and Classification as a Furanose Monosaccharide
Beta-D-allofuranose is classified as a furanose, which represents a collective term for carbohydrates that possess a chemical structure incorporating a five-membered ring system consisting of four carbon atoms and one oxygen atom. The furanose designation derives from its structural similarity to the oxygen heterocycle furan, although the furanose ring lacks double bonds that characterize the parent compound. This specific compound exhibits the molecular formula C6H12O6 and maintains a molecular weight of 180.16 grams per mole.
The structural configuration of this compound features a cyclic hemiacetal arrangement, which is characteristic of furanose ring systems. The compound's International Union of Pure and Applied Chemistry name is designated as (2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol, reflecting its complex stereochemical arrangement. The beta configuration specifically refers to the orientation of the anomeric hydroxy group, where in a D-configuration furanose, the beta form displays the hydroxy group pointing upward in standard Haworth projection representations.
The furanose ring structure consists of four carbon atoms and one oxygen atom, with the anomeric carbon positioned adjacent to the oxygen atom. The highest numbered chiral carbon, typically located opposite to the oxygen in Haworth projections, determines whether the structure exhibits D-configuration or L-configuration. In this compound, the D-configuration is established by the upward orientation of the substituent on the highest numbered chiral carbon.
Historical Context in Carbohydrate Chemistry
The development of carbohydrate chemistry has evolved significantly since the pioneering work of Emil Fischer in the late nineteenth century, establishing fundamental principles that continue to guide modern research. Carbohydrates, as the most widely recognized organic compounds, have played a central role in understanding biological processes and metabolic pathways. The historical significance of carbohydrate research extends from early discoveries of glucose and cellulose to contemporary investigations of rare sugars and their derivatives.
The classification and nomenclature systems developed during the classical period of carbohydrate chemistry provided the foundation for understanding complex molecules like this compound. The predominant functional groups in carbohydrates, particularly hydroxyl groups and carbonyl groups, have been recognized as pivotal elements determining chemical behavior and biological activity. These fundamental principles established during the formative years of carbohydrate chemistry continue to inform current research approaches and synthetic strategies.
Furanose structures gained particular attention as researchers recognized their importance in biological systems, especially in nucleic acid components. The five-membered ring configuration of furanose sugars represents a distinct structural class that differs significantly from the more common six-membered pyranose forms. This structural diversity has contributed to the rich complexity of carbohydrate chemistry and has enabled the development of specialized applications in biochemical research.
The evolution from classical carbohydrate chemistry to modern glycochemistry has encompassed increasingly sophisticated analytical techniques and synthetic methodologies. Contemporary research in carbohydrate chemistry bridges organic chemistry and life sciences, reflecting the interdisciplinary nature of current scientific investigations. This progression has facilitated detailed studies of rare sugars like allose and its various ring forms, including this compound.
Relationship to D-Allose and Structural Isomers
This compound derives from D-allose, which is classified as a rare aldohexose sugar that occurs infrequently in natural systems. D-allose, also known as "fetus sugar," has been detected in umbilical cord blood and sera of pregnant women, though its physiological role remains largely undefined. Although significant evidence for natural occurrence in animals is limited, small amounts of free D-allose have been identified in certain medicinal plants, including Halodule pinifolia, Tamarindus indica, and Crataeva nurvala.
The structural relationship between this compound and D-allose demonstrates the dynamic nature of sugar conformations. This compound is produced from beta-D-allopyranose through the catalytic action of D-ribose pyranase, an enzyme that facilitates the interconversion between pyranose and furanose forms. This enzymatic conversion illustrates the equilibrium that exists between different ring forms of the same sugar molecule.
D-allose exhibits unique stereochemical properties as the C-3 epimer of glucose, differing only in the configuration at the third carbon atom. This structural relationship places allose within the broader family of aldohexose sugars while conferring distinct chemical and biological properties. The reduction of allose through catalytic hydrogenation produces allitol, a sugar alcohol with limited industrial applications.
The structural characteristics of this compound include five defined stereocenters, contributing to its specific three-dimensional configuration. The compound's canonical SMILES notation is represented as C(C(C1C(C(C(O1)O)O)O)O)O, while the isomeric SMILES provides more detailed stereochemical information as C(C@HO)O. These structural representations highlight the complex stereochemical arrangements that define the compound's chemical behavior.
Table 1: Physical and Chemical Properties of this compound
Significance in Carbohydrate Research
This compound has emerged as a compound of significant interest in contemporary carbohydrate research, particularly in the development of nucleoside analogs and therapeutic agents. The limited research on D-allofuranose-based nucleosides can be attributed primarily to the natural scarcity of D-allose, which has restricted extensive investigation of this sugar family. However, recent advances in synthetic methodologies have enabled more comprehensive studies of these compounds and their potential applications.
Research has demonstrated that this compound serves as a valuable building block for synthesizing carbohydrate-linked compounds, particularly those incorporating 1,2,3-triazole rings through click chemistry approaches. This synthetic strategy has gained considerable attention due to its reliability and specificity in forming glycosidic bonds, making it particularly useful in drug discovery applications. The bioactive properties and potential roles in cellular signaling of these triazole derivatives have made them valuable research targets.
The enzymatic aspects of this compound metabolism have revealed important insights into bacterial carbohydrate processing systems. The compound is produced through the action of D-ribose pyranase, an enzyme that catalyzes the interconversion between beta-pyran and beta-furan forms of ribose and related sugars. This enzyme, encoded by the rbsD gene in Escherichia coli, demonstrates molecular weight of 15,292 daltons and plays a crucial role in intramolecular lyase activity.
Contemporary research has focused on developing efficient synthetic routes for this compound derivatives, particularly those modified with azide groups for subsequent functionalization. One notable synthetic approach involves a one-pot reaction starting from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, utilizing dimethyl sulfoxide and acetic anhydride to achieve approximately 45 percent overall yield. This methodology represents significant improvements in yield and reagent efficiency compared to traditional multi-step processes.
The potential therapeutic applications of this compound derivatives have been explored in several research contexts, including anticancer and antiviral applications. Studies have investigated the incorporation of beta-D-allofuranosyl nucleosides into oligoribonucleotide analogs, revealing that these modifications maintain similar pairing properties to ribonucleoside counterparts. This stability suggests promising applications in RNA-based therapeutics and gene therapy approaches.
Table 2: Research Applications of this compound
The significance of this compound in carbohydrate research extends beyond its immediate applications to encompass broader implications for understanding rare sugar chemistry and metabolism. The compound's role as a metabolite in Escherichia coli systems provides insights into bacterial carbohydrate processing mechanisms and potential targets for antimicrobial development. Furthermore, the structural properties of this compound offer opportunities for developing novel therapeutic agents with enhanced specificity and reduced side effects compared to conventional treatments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-AIECOIEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-80-1 | |
| Record name | beta-D-Allofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-ALLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRK79QX3S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation-Reduction Sequential Method
Early methods relied on a two-step sequence starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a cost-effective precursor. The first step involved oxidizing the C3 hydroxyl group to a ketone using dimethyl sulfoxide (DMSO) and acetic anhydride (Ac₂O), forming 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranosid-3-ulose. Subsequent reduction with sodium borohydride (NaBH₄) yielded the target allofuranose derivative.
Sowa and Thomas pioneered this approach in 1966, achieving oxidation with a 20-fold excess of Ac₂O at ambient temperatures. However, the product required column purification due to impurities, resulting in a 45% overall yield. Youssefyeh et al. (1979) later adapted the method for smaller scales (2.13 mmol), but reagent excess and purification hurdles persisted.
Challenges in Early Synthesis
Key limitations included:
- Excessive Reagent Use : Early protocols used 10–20 equivalents of Ac₂O, raising costs and waste.
- Multi-Step Purification : Column chromatography was necessary to isolate the allofuranose, complicating scalability.
- Moderate Yields : Sequential oxidation and reduction rarely exceeded 50% combined yield.
Modern One-Pot Synthesis
Reaction Mechanism and Optimization
A breakthrough emerged with the development of a one-pot strategy, consolidating oxidation and reduction into a single reaction vessel. The process begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which undergoes oxidation with DMSO/Ac₂O (1:3–1:9 molar ratio) at 20–70°C for 12–48 hours. Without isolating the 3-ulose intermediate, sodium borohydride is directly added to reduce the ketone, yielding crystalline beta-D-allofuranose in 40–90% yield (typically 50–70%).
Critical Optimizations :
- Solvent System : DMSO acts as both reagent and solvent, though polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility without interfering.
- Temperature Control : Oxidation proceeds optimally at 20–25°C, while reduction occurs at 20–40°C.
- Reducing Agents : Alternatives to NaBH₄, such as Vitride (sodium bis(2-methoxyethoxy)aluminum hydride), improve stereoselectivity.
Advantages Over Traditional Methods
The one-pot approach offers:
- Reduced Reagent Consumption : Ac₂O usage drops to 3–9 equivalents, lowering costs.
- Elimination of Chromatography : Crystallization from methanol or ethanol yields >99% pure product.
- Scalability : Demonstrated efficacy at 10 mmol to industrial scales.
Comparative Analysis of Methodologies
Table 1 summarizes key differences between traditional and modern methods:
| Parameter | Traditional Two-Step | One-Pot Synthesis |
|---|---|---|
| Steps | 2 (oxidation + reduction) | 1 |
| Ac₂O Equivalents | 10–20 | 3–9 |
| Purification | Column chromatography | Crystallization |
| Overall Yield | 45% | 50–70% |
| Scalability | Limited to 10 mmol | Industrial feasible |
Applications and Implications in Oligonucleotide Synthesis
This compound is a precursor for LNAs, which require 15–17 synthetic steps. The one-pot method’s efficiency directly impacts LNA production costs and scalability. Recent work by Petrova-Szczasiuk (2024) highlights its use in Vorbrüggen glycosylation to synthesize D-allohexofuranosyl-uracil nucleosides, underscoring its role in antiviral and anticancer drug development.
Chemical Reactions Analysis
Isomerization Between Pyranose and Furanose Forms
Beta-D-allofuranose interconverts with its pyranose counterpart, beta-D-allopyranose, via enzymatic catalysis. The enzyme D-ribose pyranase (UniProt ID: P04982) facilitates this intramolecular lyase reaction:
This reversible process occurs in E. coli cytoplasm and exemplifies the mutarotation behavior of monosaccharides in biological systems .
Pyrolysis Reactions in Glucose Decomposition
This compound is a critical intermediate in glucose pyrolysis, participating in pathways leading to major products like hydroxyacetaldehyde (HAA) and dihydroxyacetone (DHA) . Key reactions include:
Retroaldol Cleavage
In the presence of water, this compound undergoes retroaldol cleavage to form D-erythrose and 1,2-ethenediol , which further decomposes into HAA:
Korcek Cyclization
Cyclization reactions produce intermediates like beta-D-galactoseptanose , which decompose into furans and lactones. Activation energies for these steps range from 20–45 kcal/mol , depending on the pathway .
Table 1: Activation Energies for Pyrolysis Pathways
| Reaction Step | Product | Activation Energy (kcal/mol) |
|---|---|---|
| Retroaldol Cleavage | D-erythrose | 40.24 |
| Korcek Cyclization | beta-D-galactoseptanose | 32.1 |
| 1,2-Ethenediol Decomposition | HAA | 18.7 |
Synthetic Preparation via One-Pot Oxidation-Reduction
This compound is synthesized from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through a one-pot method:
Oxidation with DMSO/Acetic Anhydride
Glucofuranose is oxidized at 20–25°C for 24 hours using a DMSO/Acetic Anhydride (1:6 molar ratio) system, forming an intermediate ulose .
Reduction with Sodium Borohydride
The ulose is reduced with NaBH₄ at 0°C for 1 hour , yielding 1,2:5,6-di-O-isopropylidene-α-D-allofuranose with a 58% crystallized yield .
Key Advantages of the Method:
-
Yield: 58% (vs. 45% in traditional two-step processes).
-
Efficiency: Reduced reagent consumption (13-fold excess eliminated) .
Stability and Reactivity Notes
Scientific Research Applications
Synthesis of Beta-D-Allofuranose
The synthesis of this compound has been optimized for various applications, particularly in the production of Locked Nucleic Acid (LNA) analogues. A notable method involves a one-pot reaction starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This method improves yield and reduces reagent consumption compared to traditional two-step processes .
Synthesis Overview:
- Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
- Reagents: DMSO (Dimethyl Sulfoxide) and acetic anhydride
- Process: Oxidation followed by reduction in a single reaction step
- Yield: Approximately 45% overall yield .
Biological Applications
This compound and its derivatives have been studied for their incorporation into nucleoside analogues. These analogues can exhibit unique pairing properties that are crucial for developing new therapeutic agents.
Nucleoside Analogues
Research has shown that oligoribonucleotide analogues containing beta-D-allofuranosyl nucleosides maintain similar pairing properties to their ribonucleoside counterparts. This stability suggests potential applications in RNA-based therapeutics .
Key Findings:
- Single incorporations of beta-D-allofuranosyl nucleosides do not significantly alter the stability of RNA duplexes.
- The incorporation of C(5′)-epimeric l-talofuranosyl nucleosides weakens duplex stability, indicating structural specificity in nucleic acid interactions .
Medicinal Chemistry Applications
This compound derivatives have been explored as potential inhibitors for various enzymes involved in metabolic pathways. For instance, compounds derived from this compound have been synthesized and evaluated for their inhibitory effects on CD73, an enzyme implicated in cancer progression and immune suppression.
Case Study: CD73 Inhibitors
A series of nucleotide analogues were synthesized with varying substituents to enhance their binding affinity to CD73. The results indicated that certain modifications led to significant inhibition of CD73 activity, showcasing the potential of this compound derivatives in cancer therapeutics .
Inhibition Data:
- Compounds with bis(trifluoromethyl)phenyl moiety exhibited strong inhibition at concentrations as low as 10 µM.
- The introduction of aromatic substituents improved binding orientation and enzymatic inhibition .
Carbohydrate Chemistry
This compound serves as a building block for synthesizing carbohydrate-linked compounds, particularly those involving 1,2,3-triazole rings through click chemistry. This approach has gained traction due to its reliability and specificity in forming glycosidic bonds.
Click Chemistry Applications
Research indicates that carbohydrate-linked triazole derivatives can be synthesized using this compound as a precursor. These compounds are valuable in drug discovery due to their bioactive properties and potential roles in cellular signaling .
Data Summary Table
Mechanism of Action
The mechanism of action of beta-D-allofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The molecular targets and pathways involved include glycosidases and glycosyltransferases, which play crucial roles in the synthesis and breakdown of carbohydrates .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Stereochemistry: β-D-Allofuranose and β-D-glucofuranose are epimers at C3 (R vs. S configuration) .
- Functional Groups: β-D-Fructofuranose is a ketose, unlike the aldoses listed above, which influences its reactivity in glycosidic bonds .
- Ring Stability: Furanoses generally adopt envelope (E) or twist (T) conformations, but β-D-ribofuranose is more rigid due to its role in RNA .
Research Findings and Challenges
- Stability Issues: Furanoses are less thermodynamically stable than pyranoses, complicating their isolation .
- Synthetic Hurdles: Protecting-group strategies for β-D-allofuranose are less developed compared to ribofuranose, limiting its applications .
Biological Activity
Beta-D-allofuranose is a carbohydrate compound that exhibits significant biological activities, particularly in the realm of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is a six-carbon sugar that can exist in various anomeric forms. Its structure allows it to participate in biochemical reactions, particularly in the synthesis of nucleosides and oligonucleotides. The synthesis of this compound typically involves the conversion of D-glucofuranose through oxidation and reduction processes, yielding high purity compounds suitable for further chemical modifications .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its role in various biochemical pathways:
- Nucleoside Synthesis : this compound serves as a building block for the synthesis of nucleosides, which are critical components of nucleic acids. Research has shown that oligoribonucleotide analogues containing beta-D-allofuranosyl nucleosides maintain stable pairing properties in RNA duplexes, suggesting their potential use in gene therapy and antisense oligonucleotides .
- Enzyme Inhibition : Compounds derived from this compound have demonstrated enzyme inhibitory properties. For instance, a study reported that a triazole-modified derivative of this compound exhibited significant inhibition of α-L-fucosidase and β-glucosidase, indicating its potential as an enzyme inhibitor in therapeutic contexts .
- Anticancer Properties : this compound derivatives have been explored for their cytostatic activity against cancer cells. Specific nucleoside derivatives have shown promise as potential anticancer agents, with studies indicating their ability to inhibit cell proliferation effectively .
Case Studies
- Oligonucleotide Analogues : A study synthesized various oligoribonucleotide analogues incorporating beta-D-allofuranosyl nucleosides. These analogues were evaluated for their stability and pairing properties in RNA structures. Results indicated that while single incorporations did not significantly alter duplex stability, modifications at the 5' position enhanced the overall stability of the RNA strands .
- Enzyme Activity Assays : In another investigation, derivatives of this compound were tested for their inhibitory effects on CD73, an enzyme involved in adenosine production. The results showed that specific compounds could effectively reverse the immunosuppressive effects mediated by CD73 activity on T cells, suggesting therapeutic implications in cancer immunotherapy .
Data Table: Biological Activities of this compound Derivatives
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
